molecular formula C12H21N B14455609 1-(1-Cyclohexylethenyl)pyrrolidine CAS No. 76833-14-2

1-(1-Cyclohexylethenyl)pyrrolidine

Cat. No.: B14455609
CAS No.: 76833-14-2
M. Wt: 179.30 g/mol
InChI Key: MVWCCYOPQMPJBO-UHFFFAOYSA-N
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Description

1-(1-Cyclohexylethenyl)pyrrolidine is an organic compound with the molecular formula C12H21N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is characterized by the presence of a cyclohexylethenyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Cyclohexylethenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the formation of the desired product through the condensation of the ketone and amine groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process may include the use of catalysts such as cobalt or nickel to enhance the reaction efficiency and yield. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclohexylethenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexylethenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(1-Cyclohexylethenyl)pyrrolidine is unique due to the presence of both a cyclohexylethenyl group and a pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

76833-14-2

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

1-(1-cyclohexylethenyl)pyrrolidine

InChI

InChI=1S/C12H21N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h12H,1-10H2

InChI Key

MVWCCYOPQMPJBO-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCCCC1)N2CCCC2

Origin of Product

United States

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